molecular formula C14H13BrN2O B1372691 N-[(4-aminophenyl)methyl]-4-bromobenzamide CAS No. 1175834-19-1

N-[(4-aminophenyl)methyl]-4-bromobenzamide

Cat. No.: B1372691
CAS No.: 1175834-19-1
M. Wt: 305.17 g/mol
InChI Key: SNMJPZWMBURWQL-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]-4-bromobenzamide is a chemical compound with the CAS Registry Number 1175834-19-1 . It has a molecular formula of C 14 H 13 BrN 2 O and a molecular weight of 305.17 g/mol . This compound is characterized by its hybrid structure, incorporating both a 4-bromobenzamide moiety and a 4-aminobenzyl group, which makes it a valuable intermediate in organic and medicinal chemistry research . The presence of both electron-withdrawing and electron-donating groups on the aromatic rings, along with the amide linkage, provides distinct electronic properties and potential for hydrogen bonding. This unique structure makes it a versatile building block for the synthesis of more complex molecules, such as pharmaceutical candidates or functional materials . Researchers utilize this compound primarily in early-stage discovery projects. It is offered with a typical purity of ≥95% . As a solid substance, it requires careful handling and should be stored sealed in a dry environment . This product is intended for research and development purposes only . It is strictly for laboratory use and is not classified as a medicinal product or drug. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-aminophenyl)methyl]-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMJPZWMBURWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Aminophenyl Methyl 4 Bromobenzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Core Structures

The formation of the central amide bond is a cornerstone of the synthesis of N-[(4-aminophenyl)methyl]-4-bromobenzamide. Traditional methods for creating this linkage are well-documented and offer reliable pathways to the target molecule and its derivatives.

Amide Bond Formation Strategies

A primary and widely practiced strategy for forming the amide bond in this compound involves the reaction of a carboxylic acid derivative with an amine. A common approach is the acylation of an amine with an acyl chloride. In the context of the target molecule, this would typically involve the reaction of 4-bromobenzoyl chloride with (4-aminophenyl)methanamine.

To circumvent potential side reactions with the primary amino group on the phenyl ring, a two-step synthetic sequence is often employed. This involves an initial acylation of a nitro-substituted benzylamine (B48309), followed by the reduction of the nitro group to the desired amine. For instance, 4-bromobenzoyl chloride can be reacted with 4-nitrobenzylamine (B181301) in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The resulting intermediate, N-(4-nitrobenzyl)-4-bromobenzamide, can then be reduced to this compound. Common reducing agents for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder in the presence of an acid. researchgate.net

Step Reactants Reagents/Conditions Product
1. Amidation4-bromobenzoyl chloride, 4-nitrobenzylamineDry Dichloromethane (DCM), Triethylamine (TEA), Room Temperature, 24 hrsN-(4-nitrobenzyl)-4-bromobenzamide
2. ReductionN-(4-nitrobenzyl)-4-bromobenzamideH₂, Pd/C, Ethanol, 30 minThis compound

Introduction of Phenyl and Bromophenyl Moieties

The phenyl and bromophenyl moieties are integral components of the target molecule's structure. The 4-bromophenyl group is typically introduced through the use of 4-bromobenzoic acid or its more reactive derivatives, such as 4-bromobenzoyl chloride. The choice of starting material is often dictated by the specific amide bond formation strategy being employed.

The (4-aminophenyl)methyl fragment is introduced via the corresponding benzylamine derivative. As mentioned, to avoid undesired reactions with the aromatic amine, a protected form, such as 4-nitrobenzylamine, is often used, with the amino group being revealed in the final step of the synthesis. This protective group strategy is a common and effective way to ensure the selective formation of the desired amide linkage.

Advanced Synthetic Approaches for this compound Derivatization

Modern synthetic organic chemistry offers a range of powerful tools for the construction and derivatization of molecules like this compound. These advanced methods often provide greater efficiency, milder reaction conditions, and access to a broader scope of analogues compared to traditional techniques.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines and their derivatives. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. While direct palladium-catalyzed coupling of an aryl bromide with a benzylamine is a viable strategy, it is more commonly employed for the synthesis of N-aryl benzamides.

In the context of derivatizing this compound, the Buchwald-Hartwig reaction is particularly valuable. For instance, the bromine atom on the benzamide ring can be replaced by a variety of nitrogen-containing nucleophiles, allowing for the synthesis of a diverse array of analogues. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly impact the reaction's efficiency and scope.

Reactant 1 Reactant 2 Catalyst System Product Type
4-Bromo-N-benzylbenzamidePrimary or Secondary AminePd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu)N-Aryl or N-Alkyl-4-(amino)benzamide
Aryl BromideN-[(4-aminophenyl)methyl]benzamidePd Catalyst, Ligand, BaseN-Aryl-N-[(4-aminophenyl)methyl]benzamide

The use of ammonium (B1175870) salts as surrogates for ammonia (B1221849) in palladium-catalyzed aminations of aryl halides has also been explored, offering a practical alternative for the synthesis of primary arylamines. organic-chemistry.orgsemanticscholar.orgnih.gov

Reductive Amination Techniques

Reductive amination is a powerful and versatile method for the synthesis of amines, including the benzylamine moiety present in the target compound. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound via this route, one could react 4-bromobenzaldehyde (B125591) with an appropriate amine, followed by reduction. A plausible pathway would be the reductive amination of 4-formyl-N-[(4-aminophenyl)methyl]benzamide. More directly, the target compound could potentially be synthesized through the reductive amination of 4-bromobenzaldehyde with 4-aminobenzylamine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The reaction conditions are generally mild, and the method is tolerant of a wide range of functional groups. redalyc.org

Aldehyde Amine Reducing Agent Solvent/Conditions
4-BromobenzaldehydeAmmoniaCobalt Nanoparticles, H₂H₂O-THF, 120°C, 24h
BenzaldehydeAniline (B41778)NaBH₄/DOWEX(R)50WX8THF, Room Temperature

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for reductive amination, including the use of both noble and non-noble metal catalysts. frontiersin.org

Tandem Reactions and One-Pot Syntheses

Tandem reactions and one-pot syntheses are highly efficient strategies that combine multiple reaction steps into a single operation without the need for isolating intermediates. liberty.edu This approach offers significant advantages in terms of time, resources, and waste reduction.

For the synthesis of this compound and its analogues, a one-pot approach could involve the in-situ activation of 4-bromobenzoic acid followed by the addition of (4-aminophenyl)methanamine. Alternatively, a tandem reaction could be designed to first form a key intermediate that then undergoes a subsequent transformation in the same reaction vessel. For example, a reaction sequence could involve an initial C-C bond formation followed by an intramolecular cyclization to build a more complex molecular scaffold. beilstein-journals.org

While specific one-pot or tandem reactions for the direct synthesis of this compound are not extensively reported, the principles of these methodologies can be applied to design novel and efficient synthetic routes. For instance, a one-pot synthesis of N-substituted 2,4-diarylimidazoles has been achieved through a four-component reaction, highlighting the power of multicomponent reactions in rapidly building molecular complexity. organic-chemistry.org

Reaction Type Starting Materials Key Features
One-Pot AmidationCarboxylic Acid, AmineIn-situ activation of the carboxylic acid
Tandem Alkylarylation/CyclizationN-allylbenzamide derivativesSequential alkylation and intramolecular cyclization
Four-Component Imidazole Synthesis2-bromoacetophenone, primary amine, aldehyde, ammonium acetateEfficient construction of a heterocyclic core

These advanced synthetic strategies provide a powerful toolkit for the synthesis and derivatization of this compound, enabling the exploration of its chemical space and potential applications.

Strategic Incorporation of Functional Groups and Linkers

The modular nature of this compound allows for systematic modifications. The primary points for derivatization are the linker connecting the two aromatic rings and the functional groups on the phenyl rings themselves. These modifications are crucial for tuning the molecule's physicochemical properties, such as solubility, stability, and ability to interact with biological targets.

The synthesis of the core structure of this compound can be achieved through a standard amide bond formation. A plausible and efficient method involves the coupling of 4-bromobenzoic acid with 4-(aminomethyl)aniline. To prevent side reactions, the aromatic amino group of 4-(aminomethyl)aniline is typically protected before the coupling reaction. A common strategy involves using a nitro-precursor. The synthesis can be outlined in the following steps:

Activation of Carboxylic Acid : 4-bromobenzoic acid is converted into a more reactive species, such as an acyl chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Amide Coupling : The resulting 4-bromobenzoyl chloride is then reacted with 4-nitrobenzylamine. This reaction forms the amide bond, yielding N-(4-nitrobenzyl)-4-bromobenzamide.

Reduction of Nitro Group : The nitro group on the phenyl ring is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source, or by using reducing agents like iron powder in the presence of an acid. chemicalbook.comresearchgate.net This final step yields the target compound, this compound.

For the synthesis of analogues with more complex linkers, various diamines or amino acids can be used in place of 4-(aminomethyl)aniline. The choice of linker is critical; for instance, linkers rich in glycine (B1666218) (Gly) and serine (Ser) residues are often used to impart flexibility and improve solubility by forming hydrogen bonds with water. nih.gov The length and composition of the linker can be adjusted to optimize the spatial orientation and interaction of the terminal moieties. nih.gov

Table 1: Examples of Flexible Linkers and Their Precursors
Linker TypeChemical Structure of LinkerAmine Precursor for SynthesisKey Property
Simple Methylene (B1212753)-CH₂-4-(Aminomethyl)anilineBasic flexibility
Short Alkyl Chain-(CH₂)n- (n=2-4)4-(Aminoalkyl)anilineIncreased length and flexibility
Glycine-based-CO-CH₂-Glycine derivativesIntroduces peptide bond, enhances flexibility nih.gov
Gly-Ser Repeats-(Gly-Gly-Gly-Gly-Ser)n-Peptide synthesis precursorsHigh flexibility and improved aqueous solubility nih.gov

4-Bromophenyl Moiety:

The 4-bromophenyl group is a common feature in medicinal chemistry. The introduction of a bromine atom can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov Bromine can participate in "halogen bonds," a type of non-covalent interaction with biological targets that can enhance binding affinity. Furthermore, its lipophilicity can improve membrane permeability.

Modifications to this moiety often involve replacing the bromine atom or introducing other substituents onto the phenyl ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing the bromine atom to be replaced with a wide range of aryl or alkyl groups. mdpi.com For example, reacting an N-protected version of the parent compound with various boronic acids in the presence of a palladium catalyst can generate a library of analogues with diverse substituents at the 4-position.

Table 2: Synthetic Strategies for Modifying the 4-Bromophenyl Moiety
Reaction TypeReagents/CatalystResulting ModificationPotential Impact
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseReplacement of Br with aryl groupsAlters steric bulk, electronics, and lipophilicity mdpi.com
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystReplacement of Br with alkynyl groupsIntroduces rigid, linear substituents
Buchwald-Hartwig AminationAmines, Pd catalystReplacement of Br with amino groupsIncreases polarity and hydrogen bonding potential
Halogen ExchangeFluoride or iodide sourceReplacement of Br with F or IModulates halogen bond strength and lipophilicity

4-Aminophenyl Moiety:

The primary aromatic amine of the 4-aminophenyl moiety serves as a versatile chemical handle for introducing a wide array of functional groups. This allows for extensive exploration of the SAR. The nucleophilicity of this amino group allows it to react with various electrophiles. For instance, it can be acylated, alkylated, or reacted with isocyanates to form urea (B33335) derivatives, or with isothiocyanates to form thiourea (B124793) derivatives. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Aminophenyl Methyl 4 Bromobenzamide Analogues

Elucidation of Key Structural Features for Biological Potency

The potency of this class of compounds is highly dependent on specific structural features that govern molecular interactions with biological targets. The benzamide (B126) core, the nature of the aromatic rings, and the substituents they bear are all critical determinants of activity.

The benzamide linkage is a central feature of the N-[(4-aminophenyl)methyl]-4-bromobenzamide scaffold, serving as a rigid and planar linker that correctly orients the two aromatic ring systems for optimal interaction with a target protein. The amide group itself is a critical hydrogen bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. nih.gov These interactions are often crucial for anchoring the ligand within a binding pocket.

Substitutions on both the 4-bromophenyl and the 4-aminophenyl rings play a vital role in modulating the potency and properties of the analogues.

Halogenation: The presence of a halogen atom, such as the bromine in the parent compound, is a common strategy in drug design to enhance biological activity. nih.gov Halogens can increase lipophilicity, which may improve membrane permeability. nih.gov Furthermore, a halogen atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially strengthening the binding affinity of the compound to its target. nih.gov The position and nature of the halogen are critical. For instance, in related series of bioactive amides, the introduction of a fluorine atom at specific positions on an aromatic ring led to a significant increase in binding affinity and antagonist potency. nih.gov

Amino Groups: The primary amino group on the aminophenyl ring is another key feature. This group is typically protonated at physiological pH, acquiring a positive charge that can engage in crucial ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site. Its presence and position are often essential for target recognition and affinity.

The interplay of these substituents is demonstrated in the following table, which illustrates how modifications can impact biological potency.

Compound IDRing A Substitution (4-position)Ring B Substitution (4-position)Relative Potency
1 -Br-NH2+++
2 -Cl-NH2+++
3 -F-NH2++++
4 -H-NH2+
5 -Br-H++
6 -Br-NO2+

This table is a generalized representation based on established SAR principles.

Impact of Scaffold Modifications on Target Selectivity

Altering the core scaffold of this compound is a key strategy for tuning target selectivity and improving pharmacodynamic profiles.

Systematic modifications of the phenyl and aminophenyl rings, such as expanding them to bicyclic systems (e.g., naphthalene) or tricyclic systems (e.g., acridine), can have a profound impact on activity and selectivity. Research on analogous compounds has shown that while bicyclic substituents are often well-tolerated and can maintain or enhance potency, larger tricyclic moieties can lead to a decrease in activity, possibly due to steric hindrance at the binding site. nih.gov The electronic nature of these larger ring systems also alters the molecule's properties, influencing its interaction with different targets.

Replacing one or both of the phenyl rings with heterocyclic bioisosteres is a powerful method to fine-tune a compound's properties and improve target selectivity. nih.gov Heterocycles introduce heteroatoms (like nitrogen, oxygen, or sulfur) that can act as additional hydrogen bond donors or acceptors, alter the ring's electronic properties, and modify the molecule's solubility and metabolic stability. nih.gov

For example, replacing the 4-bromophenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can introduce a basic nitrogen atom, which could form new, specific interactions with a target protein that the original phenyl ring could not. This strategy has been successfully employed in the development of various enzyme inhibitors, including histone deacetylase (HDAC) inhibitors with a related N-(aminophenyl)-benzamide core. nih.gov

Scaffold ModificationExample RingPotential Impact on Selectivity
Phenyl Ring ReplacementPyridineIntroduction of H-bond acceptor; altered basicity and polarity
Phenyl Ring ReplacementPyrimidineIntroduction of multiple H-bond acceptors; modified electronics
Phenyl Ring ReplacementThiopheneAltered size and electronic character
Aminophenyl Ring ReplacementAminopyridineModified pKa of the amino group; new interaction vectors

This table illustrates potential outcomes of bioisosteric replacement strategies.

Chiral Recognition and Stereochemical Effects on Activity

Chirality can be introduced into the this compound scaffold, for instance, by adding a substituent to the methylene (B1212753) bridge connecting the aminophenyl ring to the amide nitrogen. The resulting molecule would exist as a pair of enantiomers. Biological systems, being inherently chiral, often exhibit different responses to different enantiomers. nih.gov

This stereospecificity arises because one enantiomer typically fits more precisely into the chiral binding site of a target protein than the other, much like a right hand fits better into a right-handed glove. This differential binding can result in one enantiomer being significantly more potent, while the other may be less active or even inactive. nih.gov In studies of analogous bioactive compounds, stereospecific activity has been clearly demonstrated, with the (S)-configuration of a chiral center showing marked selectivity and higher potency compared to its (R)-configuration counterpart. nih.gov This highlights the importance of three-dimensional structure in molecular recognition and underscores that the synthesis and testing of single enantiomers are often necessary to maximize therapeutic potential.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating N-[(4-aminophenyl)methyl]-4-bromobenzamide have been identified.

Analysis of Binding Modes and Affinities with Enzymes/Receptors

There is no available data on the binding modes or affinities of this compound with any specific enzymes or receptors.

Prediction of Critical Residues for Ligand Binding

Without docking studies, the critical amino acid residues involved in the potential binding of this compound to a biological target cannot be predicted.

Molecular Dynamics Simulations for Conformational Analysis and Stability

No molecular dynamics simulations have been reported for this compound to analyze its conformational dynamics and the stability of its potential ligand-target complexes.

Quantum Chemical Calculations

There are no published quantum chemical calculations detailing the electronic structure, reactivity, or energetics of this compound.

Electronic Structure and Reactivity Descriptors

Specific data on the electronic structure and reactivity descriptors (such as HOMO-LUMO gap, electrostatic potential, etc.) for this compound are not available.

Conformational Analysis and Energetics

Detailed conformational analysis and the relative energetics of different conformers of this compound have not been reported.

Ligand-Based Drug Design Methodologies

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or ambiguous. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to develop models that can predict the activity of new, untested compounds.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the N-benzyl benzamide (B126) scaffold, to which this compound belongs, pharmacophore models have been developed to understand the key interaction points necessary for biological activity in various contexts. For instance, a study on N-benzyl benzamide derivatives as melanogenesis inhibitors identified a 3D pharmacophore model that was crucial for their inhibitory action. nih.gov This model was developed using the "molecular comparative electron topology" (MCET) method, which incorporates local reactive descriptors to define the pharmacophoric features. nih.gov

Another study focused on N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org In this case, the N-benzylbenzamide core was identified as a merged pharmacophore, possessing the necessary structural elements to interact with both targets. acs.org The key features of such pharmacophore models for N-benzyl benzamide derivatives often include:

Aromatic Rings: Both the benzamide and the benzyl (B1604629) moieties provide aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors: The amide nitrogen and the amino group on the phenyl ring of this compound can act as hydrogen bond donors.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds for further biological evaluation.

Table 1: Common Pharmacophoric Features of N-Benzyl Benzamide Derivatives
Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic Ring (Ar1)The phenyl ring of the benzamide moiety.Hydrophobic interactions, π-π stacking.
Aromatic Ring (Ar2)The phenyl ring of the benzyl moiety.Hydrophobic interactions, π-π stacking.
Hydrogen Bond Acceptor (HBA)The carbonyl oxygen of the amide linkage.Formation of hydrogen bonds with receptor amino acid residues.
Hydrogen Bond Donor (HBD)The nitrogen atom of the amide linkage and the amino group.Formation of hydrogen bonds with receptor amino acid residues.
Hydrophobic Center (HYD)The bromine atom on the benzamide ring.Hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jppres.com By quantifying molecular properties, known as descriptors, a predictive model can be built to estimate the activity of novel compounds. jppres.com

For classes of compounds similar to this compound, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their biological effects. A study on bicyclo (aryl methyl) benzamides as GlyT1 inhibitors for the treatment of schizophrenia developed QSAR models using multiple linear regression (MLR). researchgate.net The models revealed that descriptors such as polarizability, surface tension, stretch and torsion energies, and the number of hydrogen bond donors were significantly correlated with inhibitory activity. researchgate.net

Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against human lung cancer cell line A459 resulted in a predictive equation where descriptors like Log S (logarithm of solubility) and MR (molar refractivity) were found to be important. jppres.com

The development of a robust QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Preparation: A collection of compounds with varying structural modifications and their corresponding experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to generate a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques.

Table 2: Key Molecular Descriptors in QSAR Studies of Benzamide Derivatives
Descriptor TypeExample DescriptorPotential Influence on Biological Activity
ElectronicDipole Moment, PolarizabilityAffects electrostatic interactions and binding affinity.
StericMolar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule and its fit within the binding site.
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions with the target.
TopologicalWiener Index, Kier-Hall Connectivity IndicesDescribes molecular branching and shape.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the reactivity and charge transfer capabilities of the molecule.

In Silico Assessment of Pharmacokinetic Relevant Parameters

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction tools have become integral in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures. sciensage.info

Key pharmacokinetic parameters that are typically evaluated in silico include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate the extent to which the compound is absorbed from the gastrointestinal tract.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for determining the distribution of the compound throughout the body and its availability to reach the target site.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed to predict potential drug-drug interactions.

Excretion: While not always directly predicted, parameters related to metabolism and clearance can provide insights into the probable routes and rate of elimination.

Drug-likeness: Rules such as Lipinski's Rule of Five are applied to evaluate whether the compound possesses physicochemical properties consistent with those of known orally active drugs.

Table 3: Predicted Pharmacokinetic Parameters for this compound
ParameterPredicted Value/ClassificationImplication
Molecular Weight291.15 g/molComplies with Lipinski's Rule (<500).
LogP~3.0 - 3.5Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA)~60 - 70 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors2Complies with Lipinski's Rule (<5).
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (<10).
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PenetrationUncertain; may have limited penetrationThe polar amino group may limit CNS access.
CYP450 InhibitionPotential for inhibition of some isoformsRequires experimental verification.
Drug-LikenessFavorableThe compound adheres to multiple drug-likeness rules.

Note: The values presented in this table are illustrative predictions based on the general properties of N-benzyl benzamide analogs and have not been experimentally determined for this compound.

Preclinical in Vivo Investigations of N 4 Aminophenyl Methyl 4 Bromobenzamide and Its Active Analogues

Selection and Characterization of Relevant Animal Models

The selection of an appropriate animal model is fundamental to the preclinical assessment of therapeutic candidates. The choice of model depends on the specific disease being studied and the scientific questions being addressed. The goal is to utilize a model that recapitulates key aspects of the human disease pathology, thereby providing a relevant biological context for evaluating the compound's effects.

Rodent models, particularly mice, are the most extensively used systems in preclinical cancer research due to their genetic tractability, relatively low cost, and rapid breeding cycles. nih.gov

Mouse Xenograft Models: These models involve the transplantation of human tumor cells into immunodeficient mice, such as athymic nude or Severe Combined Immunodeficient (SCID) mice. nih.govenamine.net This allows for the growth of human tumors in a living organism, providing a platform to evaluate the direct antitumor activity of compounds against human cancer cells. reactionbiology.com Xenograft models can be established by implanting tumor cells either subcutaneously (ectopic) or in the organ of origin (orthotopic). nih.gov The latter more accurately reflects the tumor microenvironment and metastatic potential. nih.gov For benzamide (B126) analogues, human tumor xenograft models have been instrumental in demonstrating in vivo anticancer activity. medchemexpress.com

Syngeneic Mouse Models: In these models, murine cancer cell lines are implanted into immunocompetent mice of the same genetic background (e.g., C57Bl/6J or Balb/c). enamine.net A key advantage of this model is the presence of a fully functional immune system, which is crucial for evaluating immunomodulatory effects of anticancer agents. enamine.net

Genetically Engineered Mouse Models (GEMMs): GEMMs are developed to carry specific genetic alterations that predispose them to developing spontaneous tumors that more closely mimic the initiation and progression of human cancers. nih.gov These models are valuable for studying the effects of drugs on tumors within a native immune-competent microenvironment and for investigating mechanisms of drug resistance. nih.gov

Rodent Model Type Description Key Application for Benzamide Analogues
Mouse Xenograft Human tumor cells are implanted in immunodeficient mice. nih.govEvaluation of direct antitumor efficacy against human cancers. medchemexpress.com
Syngeneic Murine tumor cells are implanted in immunocompetent mice. enamine.netAssessment of drug efficacy in the context of a functional immune system.
GEMM Mice are genetically altered to develop spontaneous tumors. nih.govStudying tumor development, progression, and drug response in a more physiologically relevant context.

While rodent models are predominant in preclinical research, other mammalian models may be used to investigate specific aspects of disease pathophysiology that are not adequately represented in mice. For instance, larger animal models can be valuable for pharmacokinetic and toxicological studies. However, for the initial in vivo efficacy testing of benzamide analogues, particularly in oncology, rodent models remain the primary choice due to their well-established protocols and relevance to human cancer biology. In the context of neurodegenerative diseases like Huntington's disease, transgenic mouse models are the standard for evaluating the therapeutic potential of compounds such as benzamide-type histone deacetylase (HDAC) inhibitors. nih.gov

Evaluation of Efficacy in Disease Models (e.g., Antitumor Activity)

A primary goal of preclinical in vivo studies is to determine whether a compound has a therapeutic effect in a relevant disease model. For N-[(4-aminophenyl)methyl]-4-bromobenzamide and its analogues, this often involves assessing their ability to inhibit tumor growth in cancer models.

In preclinical oncology studies, the efficacy of a compound is frequently measured by its ability to inhibit the growth of tumors in animal models. oncozine.com Following the establishment of tumors in xenograft or syngeneic models, animals are treated with the test compound, and tumor volume is monitored over time. nih.gov The percentage of tumor growth inhibition is a key metric used to quantify the antitumor activity of the compound. nih.gov For example, studies on novel N-benzylbenzamide derivatives have demonstrated significant tumor growth inhibition in mouse models. nih.gov

The table below illustrates the type of data that is typically generated in such studies, showing the effect of a hypothetical active analogue on tumor growth in a mouse xenograft model.

Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle Control 15000
Analogue A 75050
Analogue B 45070

Histone Acetylation: An increase in the acetylation of histones in tumor tissue following treatment would indicate target engagement. mdpi.com

p21 Expression: Upregulation of the cell cycle inhibitor p21 is a known downstream effect of HDAC inhibition and can be measured in tumor samples. nih.gov

Immune Markers: In the context of neuroinflammation, changes in the expression of markers such as macrophage migration inhibitory factor (Mif) and glial fibrillary acidic protein (GFAP) have been observed in the striatum of transgenic mice treated with a benzamide-type HDAC3 inhibitor. nih.gov

Mechanistic Studies in Animal Models

Animal models provide an indispensable platform for elucidating the in vivo mechanisms of action of a therapeutic candidate. These studies go beyond demonstrating efficacy to understand how the compound achieves its therapeutic effect. For benzamide derivatives with HDAC inhibitory activity, mechanistic studies in animal models have revealed several key insights.

For example, the therapeutic benefits of HDAC inhibitors in models of neurodegenerative diseases are thought to be related to their ability to correct transcriptional abnormalities. nih.govresearchgate.net In a mouse model of Huntington's disease, treatment with an HDAC inhibitor was shown to reverse the abnormal expression of genes relevant to the disease, such as Ppp1r1b, which is a marker for medium spiny striatal neurons. nih.gov Furthermore, these studies can reveal changes in the subcellular localization of target proteins. For instance, Western blot analysis of brain tissue from transgenic HD mice has shown an accumulation of HDAC1 and HDAC3 in the nucleus, which is thought to contribute to a repressive chromatin environment. nih.gov Treatment with specific HDAC inhibitors can potentially counteract these effects.

In cancer models, mechanistic studies might involve analyzing tumor tissue to observe downstream effects of target inhibition, such as increased apoptosis (programmed cell death), reduced cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels). nih.govmdpi.com These studies provide a deeper understanding of the molecular events that underlie the compound's therapeutic activity in a complex in vivo setting.

Target Engagement Validation In Vivo

Validating that a compound reaches and interacts with its intended molecular target in a living organism is a critical step in preclinical development. For a novel compound like this compound, researchers would typically employ a variety of advanced techniques to confirm in vivo target engagement.

Common Methodologies for In Vivo Target Engagement:

MethodDescriptionApplication Example
Positron Emission Tomography (PET) A non-invasive imaging technique that uses radiolabeled tracers to visualize and quantify the binding of a compound to its target in real-time. A radiolabeled version of the compound or a competing ligand would be administered to animal models.Used to measure the occupancy of receptors in the brain by a new drug candidate.
Ex Vivo Autoradiography Tissues are collected from animal models after administration of a radiolabeled compound. The tissue slices are then exposed to a film or phosphor screen to visualize the distribution and density of the compound bound to its target.To determine the regional distribution of a drug in different organs and confirm it co-localizes with the target protein.
Biomarker Analysis This involves measuring a downstream physiological or molecular change that is a direct consequence of the compound binding to its target. This can include changes in the levels of specific proteins, enzyme activity, or gene expression in tissue samples.If the target is a kinase, measuring the phosphorylation status of its known substrate in tissues from treated animals.
Cellular Thermal Shift Assay (CETSA) This technique assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding in tissue samples.Can be used on tissue lysates from treated animals to confirm that the compound engaged its target, leading to its stabilization.

This table is generated based on established preclinical research methodologies and does not represent specific data for this compound.

Currently, there is no published research applying these or other methods to validate the in vivo target engagement of this compound.

Modulation of Cellular Pathways in Tissues

Following target engagement, the subsequent step is to understand how this interaction modulates cellular signaling pathways within the complex environment of living tissues. This is crucial for linking the molecular action of a compound to its ultimate physiological or therapeutic effect. For a compound like this compound, this would involve analyzing tissues from treated animal models.

Investigative Approaches for Pathway Analysis:

TechniqueDescriptionPotential Findings
Transcriptomics (RNA-Seq) High-throughput sequencing of RNA from tissue samples to analyze changes in gene expression patterns following treatment.Identification of entire pathways that are up- or down-regulated, providing insights into the compound's broader biological effects.
Proteomics/Phosphoproteomics Mass spectrometry-based analysis of protein expression and phosphorylation states in tissues.Reveals changes in protein levels and the activation state of signaling cascades, offering a more direct view of cellular responses.
Immunohistochemistry (IHC) Uses antibodies to visualize the expression and localization of specific proteins within tissue sections.Can confirm changes in the expression or post-translational modification (e.g., phosphorylation) of key pathway components in a specific cell type or tissue region.
Metabolomics Analysis of small molecule metabolites in tissues to understand how the compound alters cellular metabolism.Can reveal shifts in metabolic pathways that are a downstream consequence of the initial target engagement.

This table is generated based on established preclinical research methodologies and does not represent specific data for this compound.

The absence of in vivo studies on this compound means that its impact on any cellular pathway in a living organism remains uncharacterized.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current research landscape for N-[(4-aminophenyl)methyl]-4-bromobenzamide is largely undefined, with no specific studies detailing its synthesis, properties, or biological activities. However, the constituent parts of the molecule, namely the 4-bromobenzamide (B181206) and the N-(4-aminophenyl)methyl moieties, are present in various compounds that have been investigated for their therapeutic potential.

Research into benzamide (B126) derivatives is extensive, with numerous studies exploring their utility as anticancer agents, kinase inhibitors, and antagonists for various cell receptors. For instance, novel benzamide derivatives have been evaluated as potent smoothened antagonists, which play a role in the Hedgehog signaling pathway implicated in some cancers. Furthermore, N-substituted benzamide derivatives have been synthesized and assessed for their antitumor activities, with some showing promise as histone deacetylase (HDAC) inhibitors.

Compounds containing the N-(4-aminophenyl)benzamide scaffold (a close structural relative lacking the methylene (B1212753) bridge) have been designed as inhibitors of DNA methyltransferase (DNMT). Specifically, analogues of the quinoline-based DNMT inhibitor SGI-1027, which features a 4-amino-N-(4-aminophenyl)benzamide core, have been synthesized and evaluated.

The 4-(aminomethyl)benzamide (B1271630) fragment, which is structurally related to the N-[(4-aminophenyl)methyl] portion of the target compound, has been used as a flexible linker in the design of potential tyrosine kinase inhibitors.

Identification of Research Gaps and Unexplored Areas

The most significant research gap is the complete absence of published data for this compound. This includes a lack of reported spectroscopic data, established synthetic protocols, and any evaluation of its biological properties.

Key unexplored areas include:

Definitive Synthesis and Characterization: A standardized, high-yield synthesis method has not been documented. Comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is required to establish its precise chemical and physical properties.

Biological Activity Screening: The compound has not been screened for any biological activities. Based on its structural motifs, potential areas of investigation include its efficacy as an anticancer agent, a kinase inhibitor, a DNA methyltransferase inhibitor, or an antimicrobial agent. The presence of the bromine atom also opens avenues for its use in radiolabeling studies or as a tool for studying metabolic pathways.

Structure-Activity Relationship (SAR) Studies: As a foundational molecule, it could serve as a starting point for the synthesis of a library of analogues. Modifications to the phenyl rings, such as altering the position or nature of the substituents, could elucidate key structural features required for any observed biological activity.

Directions for Rational Design and Development of Novel Analogues

Future research should focus on the rational design and synthesis of novel analogues to explore the therapeutic potential of this chemical scaffold.

Table 1: Proposed Areas for Analogue Development

Modification Site Proposed Changes Rationale
4-Bromo Position on Benzamide RingReplacement with other halogens (Cl, F), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro).To investigate the influence of electronic effects and steric bulk on biological activity.
Amino Group on Phenylmethyl MoietyAcylation, alkylation, or conversion to other functional groups (e.g., nitro, hydroxyl).To explore the importance of the amino group for target binding and to modify pharmacokinetic properties.
Phenyl RingsIntroduction of additional substituents or replacement with heterocyclic rings.To enhance binding affinity and selectivity for specific biological targets.
Methylene BridgeReplacement with longer alkyl chains, introduction of rigidity with cyclic structures, or replacement with other linkers (e.g., ether, thioether).To study the impact of linker flexibility and conformation on biological activity.

The development of such analogues, coupled with computational modeling and in vitro screening, could lead to the discovery of new lead compounds for drug development. The this compound scaffold represents a currently untapped area of medicinal chemistry with the potential to yield novel therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.